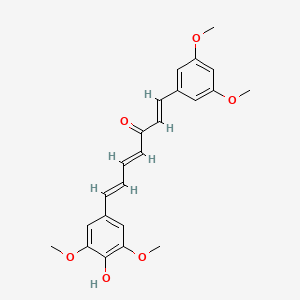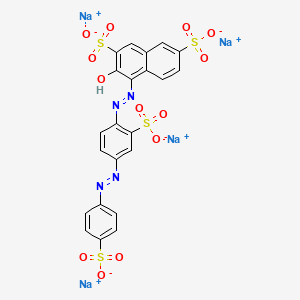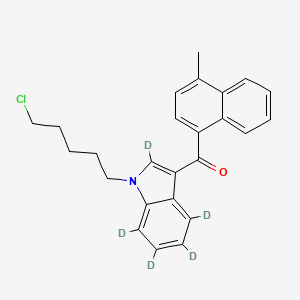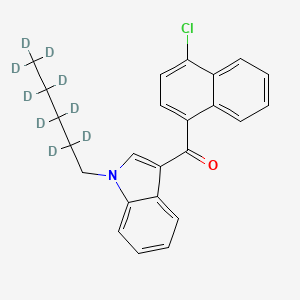
Tnm7KA4LB3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Tnm7KA4LB3” is a chemical substance with the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol . It is known for its potential therapeutic applications, particularly in the treatment of pancreatic cancer, acute myeloid leukemia, and glioblastoma . The compound is characterized by its unique structure, which includes multiple methoxy and hydroxy functional groups, contributing to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “Tnm7KA4LB3” typically involves a series of organic reactions, including the Suzuki–Miyaura coupling reaction . This reaction is known for its ability to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium complexes. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods: Industrial production of “this compound” may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, adhering to green chemistry principles.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups, increasing the compound’s polarity and reactivity.
Reduction: The compound can be reduced to form more saturated derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms with fewer double bonds, and substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
“Tnm7KA4LB3” has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its effects on cellular processes, including cell signaling and apoptosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of “Tnm7KA4LB3” involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of GTPase KRAS and programmed cell death 1 ligand 1, which are involved in cancer cell proliferation and immune evasion . By inhibiting these targets, “this compound” can induce apoptosis and enhance the immune response against cancer cells.
Comparaison Avec Des Composés Similaires
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and anticancer properties.
Resveratrol: Another natural compound with antioxidant and anticancer activities.
Quercetin: A flavonoid with similar functional groups and biological activities.
Uniqueness: “Tnm7KA4LB3” is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its potent biological activity and selectivity for cancer-related targets. Unlike curcumin and resveratrol, “this compound” has been specifically designed and optimized for therapeutic applications in oncology.
Propriétés
Numéro CAS |
2663700-89-6 |
|---|---|
Formule moléculaire |
C23H24O6 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(1E,4E,6E)-1-(3,5-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H24O6/c1-26-19-11-17(12-20(15-19)27-2)9-10-18(24)8-6-5-7-16-13-21(28-3)23(25)22(14-16)29-4/h5-15,25H,1-4H3/b7-5+,8-6+,10-9+ |
Clé InChI |
LJSMCOGLALRQKD-BISOHRNISA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C=C/C2=CC(=C(C(=C2)OC)O)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C=CC(=O)C=CC=CC2=CC(=C(C(=C2)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766543.png)

![(1R,3R,11S,14R)-14-(hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766548.png)

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766557.png)
![1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B10766567.png)


![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766599.png)
![1-hydroxy-10,12-dimethoxy-8-methyl-4-[(4R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B10766618.png)

![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B10766642.png)
